
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a trifluoromethyl group and a butyl chain Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene with a nitrogen atom at the second position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.
Butylation: The quinoline core is subjected to a butylation reaction, where a butyl group is introduced at the appropriate position.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydroxylation: The hydroxy group is introduced at the 4-position using oxidizing agents like potassium permanganate or osmium tetroxide.
Carboxylation: The carboxylic acid group is introduced at the 3-position using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production involves optimizing these steps for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the hydroxy group.
Reduction: Reduction reactions can be performed, particularly on the quinoline core.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.
Major Products Formed:
Oxidation can yield quinone derivatives.
Reduction can produce dihydroquinoline derivatives.
Substitution can lead to various substituted quinolines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential, with studies exploring its effects on various diseases. Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the hydroxy and carboxylic acid groups contribute to its reactivity. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Methylquinoline
4-Hydroxyquinoline
8-Trifluoromethylquinoline
Uniqueness: 2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its combination of functional groups, which provides a balance of hydrophobicity and reactivity. This makes it particularly versatile in synthetic applications and biological studies.
Properties
IUPAC Name |
2-butyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-2-3-7-10-11(14(21)22)13(20)8-5-4-6-9(12(8)19-10)15(16,17)18/h4-6H,2-3,7H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQHIOPMXLHSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3276468.png)
![2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3276475.png)
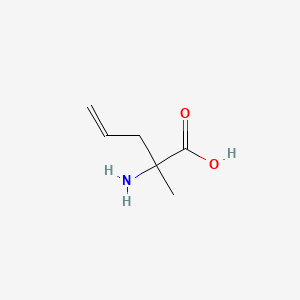
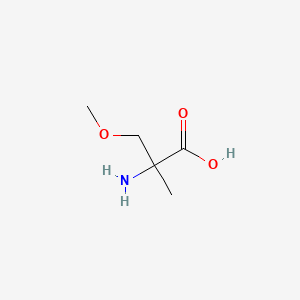
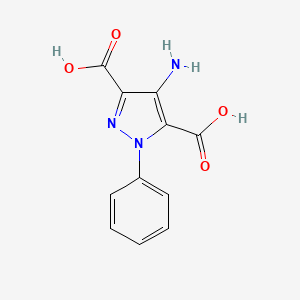
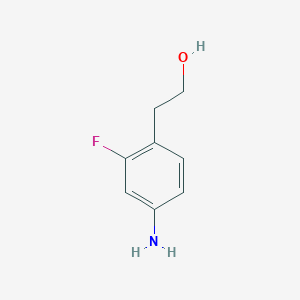
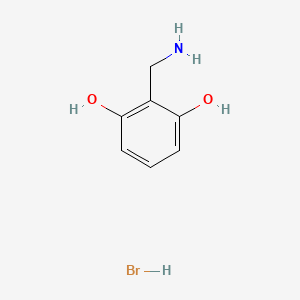
![N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3276507.png)
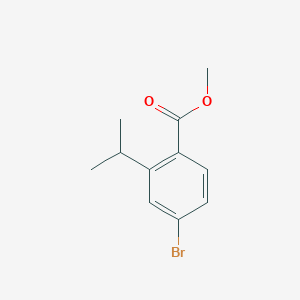

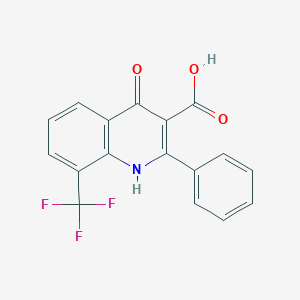

![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B3276581.png)
